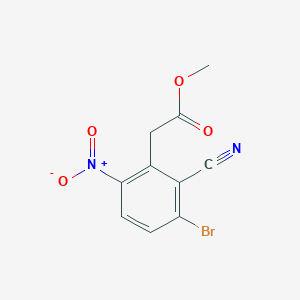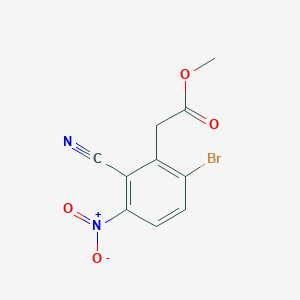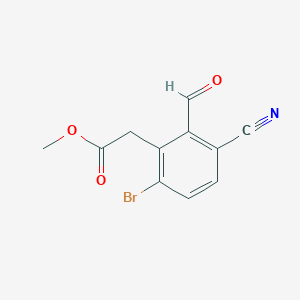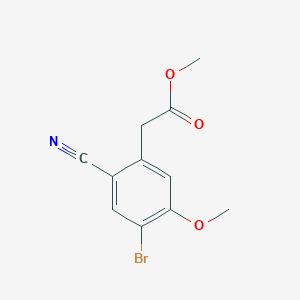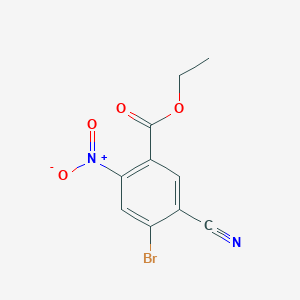
Oxime de la 4-(6-diméthylamino-4-trifluorométhyl-pyridin-2-yl)-benzaldéhyde
Vue d'ensemble
Description
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with dimethylamino and trifluoromethyl groups, and a benzaldehyde oxime moiety
Applications De Recherche Scientifique
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential as a biochemical probe. It can be used to study enzyme mechanisms and protein-ligand interactions.
-
Medicine: : Explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific biological pathways.
-
Industry: : Utilized in the production of specialty chemicals. It can be used in the manufacture of dyes, pigments, and other industrial products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime typically involves multiple steps:
-
Formation of the Pyridine Ring: : The initial step involves the synthesis of the pyridine ring with the desired substituents. This can be achieved through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
-
Introduction of Substituents: : The dimethylamino and trifluoromethyl groups are introduced onto the pyridine ring through electrophilic substitution reactions. These reactions often require the use of strong acids or bases as catalysts and may involve the use of reagents such as dimethylamine and trifluoromethyl iodide.
-
Formation of Benzaldehyde Oxime: : The benzaldehyde oxime moiety is synthesized by reacting benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
-
Coupling Reaction: : The final step involves coupling the pyridine derivative with the benzaldehyde oxime. This can be achieved through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding nitroso derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can convert the oxime group to an amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Mécanisme D'action
The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways, while in biology, it may serve as a ligand for studying protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol
- 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide
Uniqueness
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
(NE)-N-[[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-21(2)14-8-12(15(16,17)18)7-13(20-14)11-5-3-10(4-6-11)9-19-22/h3-9,22H,1-2H3/b19-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYAPVABHTITM-DJKKODMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


